REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.Cl.[S:13]1[CH:17]=[CH:16][N:15]=[C:14]1[C:18]1[CH:25]=[CH:24][C:21]([CH2:22][NH2:23])=[CH:20][CH:19]=1.Cl.C1(C2N=NC(CN)=CC=2)C=CC=CC=1>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:23][CH2:22][C:21]2[CH:20]=[CH:19][C:18]([C:14]3[S:13][CH:17]=[CH:16][N:15]=3)=[CH:25][CH:24]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
278 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
364 mg
|
Type
|
reactant
|
Smiles
|
Cl.S1C(=NC=C1)C1=CC=C(CN)C=C1
|
Name
|
(6-phenylpyridazin-3-ylmethyl)amine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)C1=CC=C(N=N1)CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)NCC1=CC=C(C=C1)C=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 411 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |